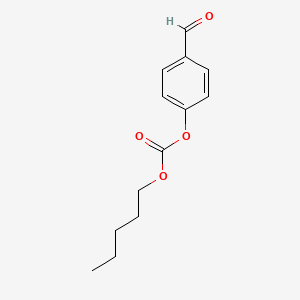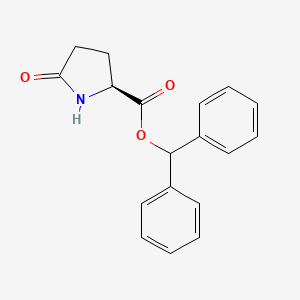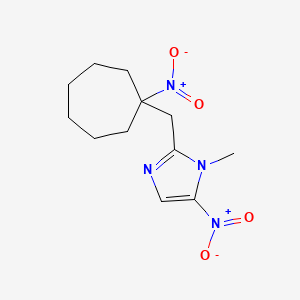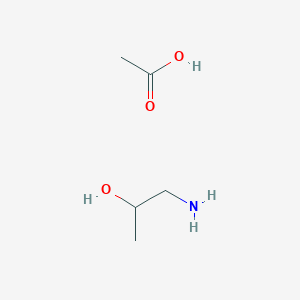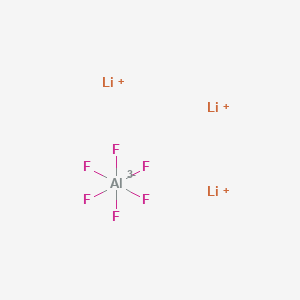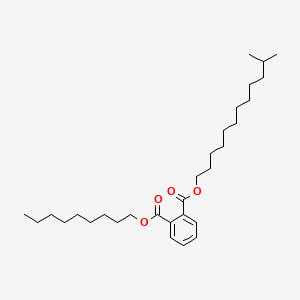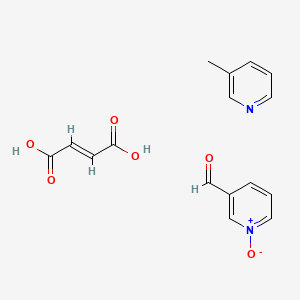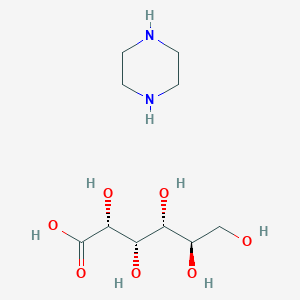
Piperazine gluconate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine gluconate is a chemical compound that combines piperazine, a heterocyclic organic compound, with gluconic acid, a carboxylic acid derived from glucose. Piperazine is known for its use in pharmaceuticals, particularly as an anthelmintic agent, while gluconic acid is often used in food and pharmaceutical industries due to its non-toxic and biodegradable nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Piperazine gluconate can be synthesized through the neutralization reaction between piperazine and gluconic acid. The reaction typically involves dissolving piperazine in water and gradually adding gluconic acid under controlled temperature and pH conditions to form the gluconate salt.
Industrial Production Methods: Industrial production of this compound involves large-scale neutralization processes. The reaction is carried out in reactors equipped with temperature and pH control systems to ensure optimal yield and purity. The resulting solution is then concentrated and crystallized to obtain this compound in solid form.
Analyse Des Réactions Chimiques
Types of Reactions: Piperazine gluconate undergoes various chemical reactions, including:
Oxidation: Piperazine can be oxidized to form piperazine-2,5-dione.
Reduction: Reduction reactions can convert piperazine derivatives into more reduced forms.
Substitution: Piperazine can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Piperazine-2,5-dione.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine compounds depending on the reagents used.
Applications De Recherche Scientifique
Piperazine gluconate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as an anthelmintic agent.
Medicine: Investigated for its therapeutic potential in treating parasitic infections and other medical conditions.
Industry: Utilized in the formulation of pharmaceuticals and as a stabilizer in certain industrial processes.
Mécanisme D'action
Piperazine gluconate exerts its effects primarily through the piperazine component. Piperazine acts as a gamma-aminobutyric acid (GABA) receptor agonist, binding to GABA receptors on muscle cells of parasites. This binding causes hyperpolarization of the muscle cells, leading to flaccid paralysis of the parasites, which are then expelled from the host’s body .
Comparaison Avec Des Composés Similaires
Piperazine citrate: Another piperazine salt used as an anthelmintic.
Piperazine adipate: Used in similar applications as piperazine gluconate.
Piperazine phosphate: Also used as an anthelmintic agent.
Uniqueness: this compound is unique due to its combination with gluconic acid, which enhances its solubility and bioavailability. This makes it a preferred choice in certain pharmaceutical formulations where these properties are advantageous.
Propriétés
Numéro CAS |
7047-39-4 |
|---|---|
Formule moléculaire |
C10H22N2O7 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;piperazine |
InChI |
InChI=1S/C6H12O7.C4H10N2/c7-1-2(8)3(9)4(10)5(11)6(12)13;1-2-6-4-3-5-1/h2-5,7-11H,1H2,(H,12,13);5-6H,1-4H2/t2-,3-,4+,5-;/m1./s1 |
Clé InChI |
UEVPEWHWIPATBY-JJKGCWMISA-N |
SMILES isomérique |
C1CNCCN1.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
SMILES canonique |
C1CNCCN1.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


